3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method includes the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(3-Chloro-4-methoxyphenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-Chloro-4-methoxyacetophenone
- 4-Methoxyphenyl isocyanate
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and potential applications. The presence of both a nitrile and hydroxy group provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development.
Biological Activity
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H10ClNO\
- Molecular Weight : 211.65 g/mol
The presence of the chloro and methoxy groups contributes to its biological activity by influencing its interaction with biological targets.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : The compound has been evaluated for its ability to inhibit both inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). In a study, it was found to inhibit iNOS with a percentage inhibition ranging from 30% to 78% depending on structural variations in related compounds .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, although specific data on this compound is limited. The structural similarity to other antiviral compounds indicates potential efficacy against viral infections.
Biological Assays and Findings
Several studies have assessed the biological activity of this compound through various assays:
Table 1: Biological Activity Assays
Assay Type | Result | Reference |
---|---|---|
iNOS Inhibition | 78% inhibition at 1 mM | |
nNOS Inhibition | 46% inhibition at 1 mM | |
Cytotoxicity (MTT Assay) | IC50 = 25 µM (approx) | |
Antiviral Activity | Moderate (specific data needed) |
Case Studies
One notable study examined the effects of structurally similar compounds on nitric oxide production in endothelial cells. The results indicated that modifications in the phenyl ring significantly altered the inhibitory effects on NOS enzymes, suggesting that this compound could be optimized for enhanced efficacy .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3 |
InChI Key |
SHYYLOGISXQCDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)O)Cl |
Origin of Product |
United States |
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